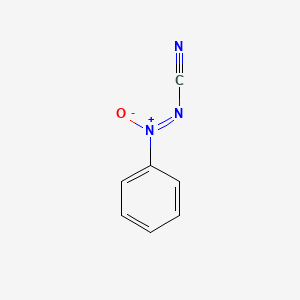

Phenylazoxycyanide

描述

Phenylazoxycyanide is a chemically synthesized compound characterized by a phenyl group linked to an azoxy (-N=N-O-) functional group and a cyanide (-CN) moiety. Research demonstrates that this compound exhibits stronger microtubule-disrupting activity compared to its structural and functional analogue, calvatic acid, a reference antibiotic . Its mechanisms of action and toxicity profile have been explored in isolated hepatocyte models and liver microsome assays, revealing significant impacts on cytochrome P-450 content and cellular viability .

属性

CAS 编号 |

54797-20-5 |

|---|---|

分子式 |

C7H5N3O |

分子量 |

147.13 g/mol |

IUPAC 名称 |

cyanoimino-oxido-phenylazanium |

InChI |

InChI=1S/C7H5N3O/c8-6-9-10(11)7-4-2-1-3-5-7/h1-5H |

InChI 键 |

IIYWDRMGBBSUQS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[N+](=NC#N)[O-] |

规范 SMILES |

C1=CC=C(C=C1)[N+](=NC#N)[O-] |

同义词 |

phenyl-O,N,N-azoxycyanide phenyl-ONN-azoxycyanide phenylazoxycyanide |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structurally or Functionally Similar Compounds

Calvatic Acid

Calvatic acid, a natural antibiotic, serves as the primary comparator for phenylazoxycyanide due to shared biological targets. Key differences include:

This compound’s azoxy-cyanide structure enhances its electrophilic reactivity, enabling covalent binding to tubulin proteins, whereas calvatic acid’s lactone-based structure induces milder, reversible microtubule destabilization .

Other Structural Analogues

- Phenylhydrazine derivatives : These lack the azoxy group and cyanide, resulting in lower microtubule affinity but higher hemolytic toxicity .

- 2-Aminobenzamides: Structurally distinct, these compounds prioritize glycosylation modulation over cytoskeletal disruption, limiting cross-application in antimicrobial contexts .

Mechanistic and Toxicological Insights

Microtubule Targeting

This compound’s superior microtubule-disrupting activity correlates with its ability to alkylate tubulin sulfhydryl groups, a mechanism absent in calvatic acid.

Hepatic Metabolism

In rat liver microsomes, this compound reduces cytochrome P-450 content by 40–50%, impairing drug-metabolizing enzymes more severely than calvatic acid (20–30% reduction). This suggests a broader pharmacokinetic interference risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。